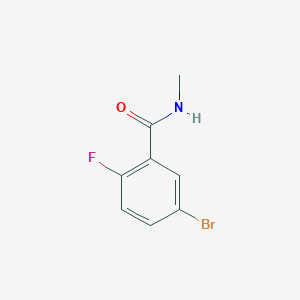

5-bromo-2-fluoro-N-methylbenzamide

Vue d'ensemble

Description

5-Bromo-2-fluoro-N-methylbenzamide is a chemical compound with the molecular formula C8H7BrFNO. It has a molecular weight of 232.05 . It is a solid substance that should be stored in a dry room at normal temperature .

Synthesis Analysis

The synthesis of this compound involves a reaction of 5-bromo-2-fluorobenzoic acid (200 mg, 0.91 mmol) in dichloromethane (5 mL). Oxalyl chloride (0.16 mL, 1.8 mmol) is added, followed by 1 drop of N,N-dimethylformamide. The reaction is stirred at room temperature for 1.5 hours .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7BrFNO/c1-11-8(12)6-4-5(9)2-3-7(6)10/h2-4H,1H3,(H,11,12). The InChI key is VIEWWZLMNKKIGQ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

This compound is a solid substance. It should be stored in a dry room at normal temperature .Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

5-bromo-2-fluoro-N-methylbenzamide derivatives have been synthesized and explored for their antimicrobial properties. For instance, a study presented the microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine structures, showing promising antimicrobial analogs. The introduction of a fluorine atom in specific positions of benzoyl groups significantly enhanced the antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi (Desai, Rajpara, & Joshi, 2013).

Catalysis and Chemical Synthesis

Fluoroamide compounds, including derivatives of this compound, have been used in catalytic processes for chemical synthesis. A notable example is the iron-catalyzed, amide-directed fluorination of various C-H bonds. This process demonstrated a broad substrate scope and functional group tolerance, showcasing the utility of fluoroamides in facilitating chemoselective fluorine transfer reactions (Groendyke, AbuSalim, & Cook, 2016).

Crystal Structure Analysis

The study of crystalline forms of similar compounds, such as 3,5-dibromo-N-[(2S)-2-(-4-fluorophenyl)-4-(3-morpholin-4-ylazetidin-1-yl)butyl]-N-methylbenzamide, provides insights into the structural aspects that could be relevant for the design of pharmaceuticals and materials. These crystalline forms have applications in treating various disorders, indicating the potential for this compound derivatives in therapeutic applications (Norman, 2008).

Neurokinin-2 Receptor Antagonism

Derivatives of N-methylbenzamide, structurally related to this compound, have been investigated as neurokinin-2 (NK2) receptor antagonists. These compounds, including para-fluoro substituted analogues, showed potent NK2 receptor antagonist activities, suggesting potential applications in the development of treatments for conditions mediated by NK2 receptors (Huang, Undem, & Korlipara, 2004).

Drug Discovery and Medicinal Chemistry

In the realm of drug discovery, compounds similar to this compound serve as key intermediates. For example, the telescoping process synthesis of a drug discovery intermediate demonstrated the importance of such compounds in streamlining synthetic routes, improving yields, and contributing to the rapid development of pharmaceutical agents (Nishimura & Saitoh, 2016).

Safety and Hazards

Mécanisme D'action

Target of Action

It’s structurally similar compound, n-methylbenzamide, is known to be a potent inhibitor of pde10a (phosphodiesterase), which is abundant only in brain tissue .

Mode of Action

N-Methylbenzamide inhibits PDE10A, preventing the breakdown of cyclic nucleotides and thus increasing their intracellular concentrations . This can lead to various downstream effects, depending on the specific cellular context.

Biochemical Pathways

For instance, increased cyclic nucleotide levels can activate protein kinase A (PKA), leading to phosphorylation of various target proteins and alteration of cellular functions .

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It is also predicted to inhibit CYP1A2, an enzyme involved in drug metabolism .

Action Environment

It is known to be stable at room temperature . Its action could potentially be influenced by factors such as pH and the presence of other substances that can interact with it or its target.

Propriétés

IUPAC Name |

5-bromo-2-fluoro-N-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrFNO/c1-11-8(12)6-4-5(9)2-3-7(6)10/h2-4H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIEWWZLMNKKIGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C=CC(=C1)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

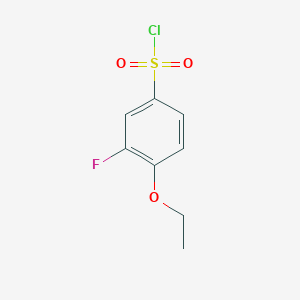

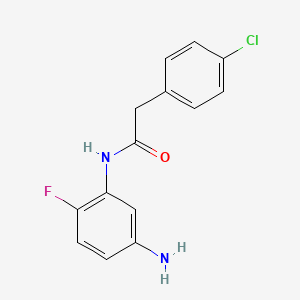

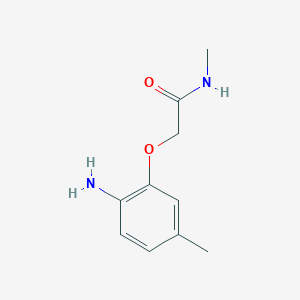

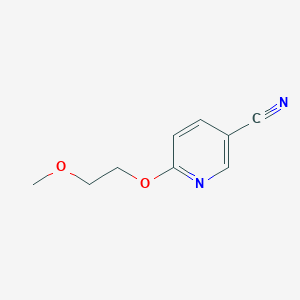

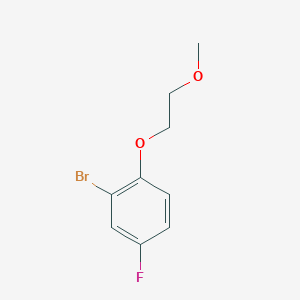

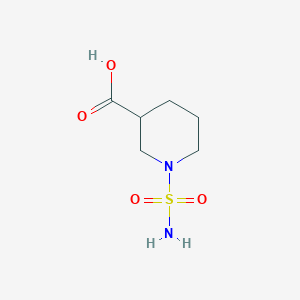

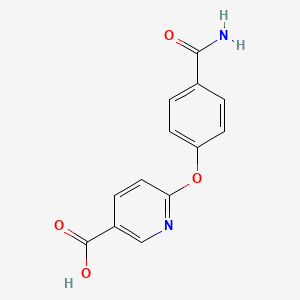

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Methylpiperidin-1-YL)methyl]aniline](/img/structure/B3072489.png)

![5-Oxo-1-[2-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B3072502.png)

![5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-2-furoic acid](/img/structure/B3072507.png)

![1-[(2-Nitrophenyl)methyl]-1,4-diazepane](/img/structure/B3072528.png)

![3-([4-(Trifluoromethoxy)benzyl]thio)propanoic acid](/img/structure/B3072566.png)

![2-Ethoxy-6-[(propylamino)methyl]phenol](/img/structure/B3072581.png)

![((2-[4-(2-Methoxyphenyl)piperazin-1-yl]pyridin-3-yl)methyl)amine](/img/structure/B3072586.png)